Picamilon

Descripción

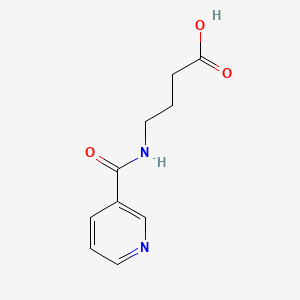

Structure

3D Structure

Propiedades

IUPAC Name |

4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJVRARAUNYNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188098 | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34562-97-5 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICAMILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-nicotinoyl-GABA: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nicotinoyl-GABA, also known as Picamilon, is a synthetic nootropic agent developed in the Soviet Union in 1969.[1] It is a conjugate of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the vasodilator nicotinic acid (niacin, vitamin B3).[1] This chemical modification was designed to facilitate the passage of GABA across the blood-brain barrier (BBB), a significant challenge for the direct administration of GABA.[2] Once in the central nervous system, N-nicotinoyl-GABA is hypothesized to be hydrolyzed back into its constituent molecules, GABA and nicotinic acid, to exert its physiological effects.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and biological actions of N-nicotinoyl-GABA, supported by quantitative data, detailed experimental protocols, and visual diagrams of its proposed mechanism of action and relevant experimental workflows.

Structure and Physicochemical Properties

N-nicotinoyl-GABA is chemically known as 4-(pyridine-3-carbonylamino)butanoic acid. Its structure consists of a GABA molecule linked via an amide bond to a nicotinoyl group.

Table 1: Physicochemical Properties of N-nicotinoyl-GABA

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [3] |

| Molecular Weight | 208.217 g/mol | [3] |

| CAS Number | 34562-97-5 | [3] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 211-215 °C | - |

| Solubility | Soluble in water | [2] |

| pKa | Not explicitly found | - |

Synthesis of N-nicotinoyl-GABA

The synthesis of N-nicotinoyl-GABA is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[4] In this case, GABA acts as the amine and nicotinoyl chloride is the acylating agent.

General Experimental Protocol: Schotten-Baumann Reaction

Materials:

-

γ-aminobutyric acid (GABA)

-

Nicotinoyl chloride hydrochloride

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dichloromethane or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (e.g., round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus)

Procedure:

-

Dissolution of GABA: Dissolve GABA in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of GABA, making it nucleophilic, and to neutralize the HCl that is generated during the reaction.

-

Acylation: Slowly add a solution of nicotinoyl chloride in an organic solvent (e.g., dichloromethane) to the aqueous GABA solution with vigorous stirring. The reaction is typically carried out at room temperature. The two-phase system allows the nicotinoyl chloride to react at the interface.

-

Neutralization and Extraction: After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. The aqueous phase contains the sodium salt of N-nicotinoyl-GABA. The organic layer is separated.

-

Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid. This protonates the carboxylate group of N-nicotinoyl-GABA, causing it to precipitate out of the solution as a solid.

-

Isolation and Purification: The precipitated N-nicotinoyl-GABA is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Mechanism of Action

The primary rationale for the synthesis of N-nicotinoyl-GABA was to create a prodrug of GABA that could effectively cross the blood-brain barrier.[2] It is believed that upon entering the brain, N-nicotinoyl-GABA is hydrolyzed by enzymes into GABA and nicotinic acid.[3]

-

GABAergic Activity: The released GABA is the primary inhibitory neurotransmitter in the central nervous system.[5] It binds to GABA-A and GABA-B receptors, leading to hyperpolarization of neurons and a reduction in neuronal excitability.[5] This is thought to be the basis for the anxiolytic and calming effects attributed to N-nicotinoyl-GABA.

-

Vasodilatory Effects: The released nicotinic acid acts as a vasodilator, increasing cerebral blood flow.[3] This action may contribute to the nootropic effects by improving oxygen and nutrient supply to the brain.

A 2023 study, however, found that this compound itself is inactive against 50 biological targets, including GABA receptors, when tested in vitro.[3] This supports the hypothesis that its activity is dependent on its hydrolysis into GABA and nicotinic acid within the brain.

Signaling Pathways

The proposed mechanism of action of N-nicotinoyl-GABA involves its interaction with two distinct signaling pathways following its hydrolysis in the brain.

References

An In-Depth Technical Guide to the Mechanism of Action of Picamilon in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed to overcome the limited permeability of the blood-brain barrier (BBB) to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Synthesized in the Soviet Union in 1969, this compound is a prodrug that covalently links GABA with niacin (nicotinic acid).[3][4] Its core mechanism of action is predicated on its ability to cross the BBB, after which it is hydrolyzed into its constituent molecules, GABA and niacin.[4][5][6] This dual-action release leads to a combination of GABAergic inhibitory effects, producing anxiolysis without significant sedation, and niacin-mediated vasodilation, which enhances cerebral blood flow.[5][6][7] Recent studies indicate that the intact this compound molecule has minimal direct affinity for major CNS receptors, reinforcing the hypothesis that its pharmacological activity is almost entirely attributable to its hydrolysis products.[8][9] This guide provides a detailed examination of this compound's pharmacokinetics, its dual mechanism of action, and the experimental evidence supporting its effects on the CNS.

Introduction

The therapeutic application of GABA is significantly hampered by its inability to effectively cross the blood-brain barrier.[1][5] To address this, Russian scientists developed this compound by creating an amide bond between GABA and nicotinic acid (niacin).[1][6] This structural modification allows the molecule to penetrate the CNS.[6][10] Once within the brain, this compound is enzymatically cleaved, releasing GABA and niacin to exert their distinct physiological effects.[5][11][12] The GABA component contributes to neuronal inhibition and anxiolysis, while the niacin component induces cerebral vasodilation, improving blood supply and brain metabolism.[5][13] This unique dual mechanism has positioned this compound in Russia as a prescription therapeutic for a range of neurological and cerebrovascular conditions.[1][14]

Pharmacokinetics: Transport, Metabolism, and Excretion

The primary pharmacokinetic advantage of this compound is its efficient transport across the blood-brain barrier, a feat GABA alone cannot achieve.[1] Following oral administration, this compound is rapidly absorbed.[15] The key metabolic step occurs within the CNS, where it undergoes hydrolysis to liberate GABA and niacin.[4][6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound, compiled from studies in animals and humans.

| Parameter | Value | Species | Citation |

| Bioavailability | 50% - 88% | Human | [4][7] |

| 53% - 78.9% | Rat | [15] | |

| Time to Max. Plasma Conc. (tmax) | 0.23 hours | Animal | [15] |

| Elimination Half-life (t1/2) | 1 - 2 hours | Human | [4] |

| 0.51 hours | Animal | [15] | |

| Primary Route of Excretion | Renal (Urine) | Human, Animal | [4][15] |

| Excretion Profile | Up to 79% of a dose excreted as parent drug and metabolites | Human | [4] |

Core Mechanism of Action in the CNS

This compound's mechanism is not that of a direct receptor agonist but rather a delivery system for two distinct active molecules. The process begins with its transport into the brain, followed by its breakdown.

The GABAergic Component: Anxiolysis and Neuronal Inhibition

References

- 1. fda.gov [fda.gov]

- 2. This compound: Not for use in dietary supplements [opss.org]

- 3. This compound - both a tranquiliser and a stimulant - Brain nutrition - Nutranews [nutranews.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nootropicsexpert.com [nootropicsexpert.com]

- 6. This compound For Anxiety - Nootropics Zone [nootropicszone.com]

- 7. This compound [bionity.com]

- 8. This compound, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. examinedexistence.com [examinedexistence.com]

- 11. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. tripsit.me [tripsit.me]

- 13. Picamilone : a beneficial effect on brain metabolism - Sleep - Nutranews [nutranews.org]

- 14. Top Benefits Of The Russian Drug this compound - Life Extension [lifeextension.com]

- 15. [Pikamilon pharmacokinetics in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Concept: Picamilon as a Blood-Brain Barrier Prodrug

An in-depth analysis of the available scientific literature reveals that while the blood-brain barrier (BBB) permeability of Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a foundational aspect of its design, specific quantitative permeability data and detailed experimental protocols are not extensively documented in readily accessible, peer-reviewed publications. The substance was developed in the Soviet Union in 1969, and much of the primary research, conducted in the 1980s and 1990s, is not available in full-text, translated versions.

This guide synthesizes the established principles of this compound's BBB transport and provides detailed, representative experimental protocols that are standard in the field of neuropharmacology for assessing the BBB permeability of novel chemical entities.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). However, its therapeutic use for central disorders is limited by its inability to effectively cross the blood-brain barrier.[1] this compound was designed as a prodrug to overcome this limitation. It is a synthetic molecule that covalently links GABA with niacin (nicotinic acid, Vitamin B3).[2]

The core hypothesis is that the niacin moiety acts as a carrier, enabling the entire molecule to penetrate the BBB.[1] Once in the brain parenchyma, this compound is believed to be hydrolyzed by enzymes into its constituent components: GABA and niacin.[1][2] This mechanism aims to increase GABA concentrations within the CNS, while the liberated niacin acts as a vasodilator, which may increase cerebral blood flow.[1][2]

Animal studies have confirmed that this compound does cross the BBB in rats and cats.[3][4] It was detected in the brain of rats as early as 30 minutes following subcutaneous injection, penetrating the brain at a rate reportedly an order of magnitude greater than GABA itself.[3][4] Furthermore, the accumulation of this compound in the brain has been shown to correlate with its concentration in the blood.[3] A recent in vitro study supports the prodrug hypothesis by demonstrating that this compound itself is inactive at 50 different biological targets, including GABA receptors, suggesting its primary role is to deliver GABA.

Logical Mechanism of Action

The proposed mechanism involves a sequence of transport and metabolism.

Quantitative Data on BBB Permeability

Specific quantitative data such as brain-to-plasma ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or permeability-surface area (PS) products for this compound are not available in the reviewed literature. To illustrate the type of data generated in preclinical BBB permeability studies, the following table presents hypothetical, yet realistic, data for a novel CNS drug candidate (Compound X).

Table 1: Representative In Vivo Pharmacokinetic Data (Hypothetical)

| Parameter | Value | Species | Dose & Route | Time Point | Notes |

| Plasma Conc. (Cp) | 1500 ng/mL | Rat | 10 mg/kg, IV | 1 hr | - |

| Brain Conc. (Cbrain) | 450 ng/g | Rat | 10 mg/kg, IV | 1 hr | Whole-brain homogenate |

| Brain-to-Plasma Ratio (Kp) | 0.3 | Rat | 10 mg/kg, IV | 1 hr | Cbrain / Cp |

| Fraction unbound, plasma (fu,p) | 0.10 | Rat | - | - | Determined by equilibrium dialysis |

| Fraction unbound, brain (fu,brain) | 0.25 | Rat | - | - | Determined by equilibrium dialysis |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.75 | Rat | - | - | Kp * (fu,p / fu,brain) |

Note: Kp,uu is a critical parameter. A value close to 1.0 suggests passive diffusion is the dominant mechanism of brain entry, while a value > 1.0 suggests active uptake, and < 1.0 suggests active efflux.

Experimental Protocols

The following sections provide detailed, standardized protocols for assessing the BBB permeability of a small molecule compound like this compound.

Protocol: In Vivo Brain Pharmacokinetic Study in Rodents

This protocol describes a typical procedure to determine the brain and plasma concentrations of a test compound following systemic administration to rats.

Objective: To quantify the brain-to-plasma concentration ratio of a test compound.

Materials:

-

Test Compound (e.g., this compound)

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle for drug administration (e.g., 0.9% saline, 5% DMSO/5% Solutol/90% saline)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Surgical tools for decapitation and brain extraction

-

Homogenizer (e.g., bead-based or ultrasonic)

-

Centrifuge (refrigerated)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: House animals for at least 3 days under standard conditions (12h light/dark cycle, food and water ad libitum).

-

Compound Administration: Administer the test compound to a cohort of rats (n=3-4 per time point) via the desired route (e.g., intravenous tail vein injection or oral gavage).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), anesthetize the animals.

-

Blood Sampling: Collect trunk blood immediately following decapitation into K2-EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Brain Tissue Harvesting: Immediately following decapitation, excise the whole brain. Rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and record the weight. Snap-freeze in liquid nitrogen and store at -80°C.

-

Brain Homogenization:

-

Add a measured volume of ice-cold PBS (typically 3-4 volumes of the brain weight, e.g., 3 mL for a 1g brain) to the thawed brain tissue.

-

Homogenize until no visible tissue clumps remain.

-

-

Sample Analysis (LC-MS/MS):

-

Protein Precipitation: Add an aliquot of plasma or brain homogenate to a larger volume of organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet proteins.

-

Quantification: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound.

-

-

Data Analysis:

-

Calculate the plasma concentration (Cp) in ng/mL.

-

Calculate the brain concentration (Cbrain) in ng/g of tissue.

-

Determine the brain-to-plasma ratio (Kp) by dividing Cbrain by Cp for each time point.

-

Protocol: In Vitro BBB Permeability Assay (Transwell Model)

This protocol describes a common in vitro method using co-cultured endothelial cells and astrocytes on a semi-permeable membrane to model the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cellular model of the BBB.

Materials:

-

Transwell inserts (e.g., 12-well format, 0.4 µm pore size, PET membrane)

-

Human Brain Microvascular Endothelial Cells (hBMECs)

-

Human Astrocytes

-

Appropriate cell culture media and supplements

-

Test compound and a low-permeability marker (e.g., Lucifer Yellow)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Plate reader for fluorescence/absorbance or LC-MS/MS for compound quantification

Procedure:

-

Astrocyte Seeding: Seed human astrocytes on the underside of the Transwell inserts and allow them to attach and grow for 48 hours.

-

Endothelial Cell Seeding: Seed hBMECs on the top side (apical chamber) of the inserts. Co-culture the cells for 5-7 days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

-

Barrier Integrity Check:

-

Measure TEER using an epithelial voltohmmeter. High resistance (>200 Ω·cm²) indicates tight junction formation.

-

Perform a permeability assay with a low-permeability marker like Lucifer Yellow. Low passage (<1%) confirms barrier integrity.

-

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed assay buffer.

-

Add the test compound (at a known concentration) to the apical (top) chamber.

-

Add fresh assay buffer to the basolateral (bottom) chamber.

-

Incubate at 37°C on an orbital shaker.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS or another suitable analytical method.

-

Data Analysis:

-

Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt = transport rate (e.g., nmol/s)

-

A = surface area of the membrane (cm²)

-

C0 = initial concentration in the apical chamber (e.g., nmol/mL)

-

-

Conclusion

This compound is a well-established example of a CNS prodrug strategy designed to deliver the neurotransmitter GABA across the blood-brain barrier. The fundamental principle of its action—transport facilitated by the niacin moiety followed by hydrolysis in the brain—is widely accepted. However, a comprehensive, publicly available dataset of its quantitative BBB permeability and the detailed methodologies used to originally characterize it is lacking. The protocols and data structures presented in this guide serve as a standard framework for how such a compound would be evaluated by modern drug development professionals and researchers, providing a technical blueprint for the investigation of future CNS-targeted chemical entities.

References

- 1. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. Top Benefits Of The Russian Drug this compound - Life Extension [lifeextension.com]

- 4. Picamilone : a beneficial effect on brain metabolism - Sleep - Nutranews [nutranews.org]

In Vivo Hydrolysis of Picamilon to GABA and Niacin: A Technical Guide

An In-depth Examination of the Core Metabolic Pathway for Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (N-nicotinoyl-GABA) is a synthetic compound developed in the Soviet Union in 1969, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] The primary rationale behind its synthesis was to create a GABA prodrug capable of crossing the blood-brain barrier (BBB), a feat that GABA itself accomplishes poorly.[2] The prevailing hypothesis is that once across the BBB, this compound undergoes hydrolysis to liberate its constituent molecules, GABA and niacin.[1][2][3] This guide provides a detailed technical overview of the current understanding of this in vivo hydrolysis, including pharmacokinetic data, proposed experimental methodologies, and the physiological consequences of the resulting metabolites. It is important to note, however, that while widely accepted, the in vivo hydrolysis of this compound has not been definitively and quantitatively established in publicly available literature.[2]

Pharmacokinetic Profile

While specific data on the rate and extent of hydrolysis is scarce, some pharmacokinetic parameters for this compound have been reported.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Dosing | Source |

| Plasma Concentration | 500–3000 µg/L | Human | 50–200 mg (single oral dose) | [1] |

| Elimination Half-Life | 1–2 hours | Human | 50–200 mg (single oral dose) | [1] |

| Bioavailability | 50%–88% | Not Specified | Oral | [1] |

| Excretion | Up to 79% (parent drug and metabolites) | Human | Single Dose | [1] |

| Brain Penetration | Detected 30 mins post-injection | Rat | 100mg/kg (sub-cutaneous) | [4] |

The Hydrolysis Pathway: A Proposed Mechanism

The central hypothesis surrounding this compound's mechanism of action is its hydrolysis into GABA and niacin within the central nervous system. This biotransformation is crucial as it releases the active neuromodulator (GABA) and a vasoactive agent (niacin) in close proximity to their target receptors.

Enzymatic Cleavage

The specific enzyme or enzymes responsible for the hydrolysis of the amide bond linking niacin and GABA have not been definitively identified in the available literature. It is plausible that non-specific amidases or esterases present in brain tissue and other organs could catalyze this reaction.

Signaling Pathways of Metabolites

Once hydrolyzed, GABA and niacin are free to interact with their respective signaling pathways.

-

GABA: As the primary inhibitory neurotransmitter in the central nervous system, GABA released from this compound would activate GABA receptors (GABAA and GABAB). This activation leads to neuronal hyperpolarization, resulting in an anxiolytic and calming effect.[3]

-

Niacin: Niacin (nicotinic acid) is a known vasodilator.[1][3] Its presence in the brain is proposed to increase cerebral blood flow, which may contribute to some of the cognitive-enhancing effects attributed to this compound.[3][4]

Experimental Protocols for Studying In Vivo Hydrolysis

In Vivo Microdialysis in Rodent Models

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time data on the concentrations of this compound and its metabolites.

Objective: To quantify the appearance of GABA and niacin in the brain extracellular fluid following systemic administration of this compound.

Protocol:

-

Animal Model: Male Wistar rats (250-300g) are surgically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., striatum or hippocampus). Animals are allowed to recover for 48-72 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (e.g., 2mm membrane, 20 kDa MWCO) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline of endogenous GABA levels.

-

This compound Administration: A solution of this compound (e.g., 50 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

Post-Dose Sample Collection: Dialysate samples continue to be collected every 20 minutes for at least 4-6 hours post-administration.

-

Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) to quantify the concentrations of this compound, GABA, and niacin.

Pharmacokinetic Study with Brain Tissue Analysis

This approach provides data on the distribution of this compound and its metabolites in both plasma and brain tissue over time.

Objective: To determine the time course of this compound, GABA, and niacin concentrations in plasma and brain tissue following systemic administration.

Protocol:

-

Animal Model and Dosing: Male Sprague-Dawley rats are administered a single dose of this compound (e.g., 50 mg/kg, i.p.).

-

Time-Point Sacrifice: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-dose, cohorts of animals (n=4-6 per time point) are euthanized.

-

Sample Collection: Immediately following euthanasia, trunk blood is collected into EDTA-containing tubes for plasma separation. The brain is rapidly excised, rinsed in ice-cold saline, and dissected into specific regions if desired.

-

Sample Processing: Plasma is obtained by centrifugation. Brain tissue is homogenized in a suitable buffer.

-

Extraction: this compound, GABA, and niacin are extracted from plasma and brain homogenates using a protein precipitation and/or solid-phase extraction method.

-

Quantitative Analysis: The concentrations of the parent drug and its metabolites in the extracts are determined by a validated LC-MS/MS method.

Visualizing the Process

Proposed In Vivo Hydrolysis and Action Pathway

Caption: Proposed pathway of this compound crossing the BBB and its subsequent hydrolysis.

Experimental Workflow for In Vivo Microdialysis Study

Caption: Workflow for a this compound in vivo microdialysis study.

The concept of this compound acting as a prodrug that delivers GABA and niacin to the central nervous system is a compelling one and forms the basis of its purported therapeutic effects. However, for drug development professionals and researchers, it is crucial to recognize the existing gaps in the scientific literature. There is a clear need for rigorous, quantitative in vivo studies that definitively characterize the hydrolysis of this compound, identify the responsible enzymes, and precisely measure the resulting concentrations of GABA and niacin in the brain. The experimental protocols outlined in this guide provide a framework for conducting such essential research, which would be invaluable in validating the mechanism of action and guiding the future development of BBB-penetrating prodrugs.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of Metabolomic Sampling Procedures for Pichia pastoris, and Baseline Metabolome Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

The Journey of Picamilon Through the Body: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed with the aim of combining the neurological effects of gamma-aminobutyric acid (GABA) with the vasodilatory properties of nicotinic acid (niacin). As a prodrug, this compound is designed to cross the blood-brain barrier more readily than GABA itself. Once in the central nervous system, it is believed to be hydrolyzed into its constituent molecules, GABA and niacin, to exert its therapeutic effects.[1][2] Understanding the pharmacokinetic profile and metabolic fate of this compound in preclinical animal models is crucial for evaluating its efficacy and safety. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, complemented by detailed experimental protocols and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound have been primarily investigated in mice and rats. These studies reveal rapid absorption and distribution, followed by a relatively fast elimination.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is approximately 0.23 hours.[1] However, the oral bioavailability of this compound shows significant variation between species.

| Parameter | Mouse | Rat |

| Tmax (oral) | ~0.23 h[1] | ~0.23 h[1] |

| Oral Bioavailability | 21.9%[1] | 53 - 78.9%[1] |

| Table 1: Absorption and Bioavailability of this compound in Mice and Rats |

Distribution

A key feature of this compound is its ability to penetrate the blood-brain barrier, a feat that is challenging for its primary active metabolite, GABA. Studies indicate that this compound is intensively taken up by various organs and tissues. While specific quantitative data on tissue concentrations are limited in the readily available literature, the intended mechanism of action relies on its successful entry into the central nervous system.

Metabolism

The primary metabolic pathway for this compound is hydrolysis into its parent compounds, GABA and nicotinic acid. This biotransformation is thought to occur after the molecule has crossed the blood-brain barrier. The specific enzymes responsible for this hydrolysis in brain tissue have not been definitively identified in the reviewed literature.

References

In Vitro Neuroprotective Profile of Picamilon: A Review of Preclinical Evidence

Researchers in neuropharmacology and drug development are continually seeking compounds with the potential to mitigate neuronal damage in a variety of pathological conditions. Picamilon (N-nicotinoyl-GABA), a synthetic molecule combining niacin (nicotinic acid) and gamma-aminobutyric acid (GABA), has been investigated for its nootropic and cerebrovascular effects. This technical guide provides a comprehensive overview of the available in vitro evidence for the neuroprotective effects of this compound, with a focus on its mechanisms of action, relevant experimental data, and the signaling pathways implicated in its activity.

While direct and extensive in vitro studies on this compound's neuroprotective effects are limited, existing research, primarily from in vivo models and studies on related compounds, suggests potential mechanisms of action. This guide synthesizes the available preclinical data to offer insights for researchers, scientists, and drug development professionals.

Putative Mechanisms of Neuroprotection

This compound is hypothesized to exert its neuroprotective effects through the combined actions of its constituent molecules, GABA and nicotinic acid, once it crosses the blood-brain barrier and is hydrolyzed. The proposed mechanisms largely revolve around the modulation of GABAergic and nicotinic pathways, which are known to play crucial roles in neuronal survival and function.

A study on the cerebrovascular effects of this compound indicated that its activity is significantly decreased by the blocking of chloride channels of the GABA receptors by picrotoxin, suggesting an important role of the GABAergic system in its mechanism of action.

Preclinical In Vitro and In Vivo Findings

Direct quantitative in vitro data on this compound's neuroprotective effects against common insults like oxidative stress or excitotoxicity in neuronal cell cultures are not extensively available in peer-reviewed literature. However, related research provides some insights:

-

Neuroprotection in a Diabetic Rat Model: An in vivo study in a rat model of type 1 diabetes demonstrated that N-nicotinoyl-GABA may exert neuroprotective effects by improving myelination processes in the brain and inhibiting the polyol pathway.[1] Another study in diabetic rats suggested that this compound's neuroprotective effects are associated with a decrease in the levels of pro-apoptotic regulators, including NF-κB and Bax, and an improvement in the expression of angiogenic and cytoskeletal proteins.[2]

-

Conjugate Studies: A conjugate of this compound with memantine, an NMDA receptor antagonist, has been synthesized and tested in vitro. This conjugate demonstrated neuroprotective effects against both copper-induced and glutamate-induced neurotoxicity in different neuronal cell lines. While this highlights the potential of this compound as a component of neuroprotective compounds, it does not provide data on this compound alone.

-

Receptor Binding Profile: In a screening against a panel of 50 common biological targets, this compound showed weak or no binding activity at a concentration of 10 μM.[3][4] This suggests that its mechanism of action is likely not through direct, high-affinity interaction with a wide range of common receptors and ion channels, but may involve more nuanced modulation of neurotransmitter systems or other cellular processes.

Signaling Pathways

Based on its structure and the known roles of GABA and nicotinic acid in neuroprotection, the following signaling pathways are hypothetically involved in this compound's effects. It is important to note that these are inferred pathways and require direct experimental validation for this compound.

1. GABAergic Signaling:

As a GABA analog, this compound is expected to influence the GABAergic system. Activation of GABA-A receptors leads to chloride ion influx and neuronal hyperpolarization, which can counteract excitotoxicity, a major driver of neuronal death in various neurological conditions.

Caption: Hypothetical GABAergic signaling pathway for this compound's neuroprotective effect.

2. Nicotinic Acid-Mediated Pathways:

Nicotinic acid (niacin) is a precursor to NAD+ and NADP+, essential coenzymes in cellular redox reactions. By potentially boosting these coenzymes, the nicotinic acid component of this compound could enhance cellular energy metabolism and antioxidant defenses.

Caption: Inferred nicotinic acid-mediated pathway for this compound's neuroprotective action.

Experimental Protocols: A General Framework

Due to the lack of specific published in vitro protocols for this compound, this section provides a general framework for assessing the neuroprotective effects of a compound like this compound, based on standard methodologies in the field.

1. Cell Culture Models:

-

Primary Neuronal Cultures: Cortical, hippocampal, or cerebellar granule neurons from embryonic rodents are commonly used. These provide a physiologically relevant model but can be variable.

-

Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT22 (mouse hippocampal) cells are often used due to their robustness and ease of culture. They are typically differentiated to a neuronal phenotype before experiments.

2. Induction of Neurotoxicity:

-

Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂), glutamate (B1630785) (which can induce oxidative stress through excitotoxicity), or agents that deplete glutathione (B108866) (e.g., buthionine sulfoximine) are common methods.

-

Excitotoxicity: Exposure to high concentrations of glutamate or NMDA to overstimulate glutamate receptors.

-

Apoptosis Induction: Staurosporine treatment or serum withdrawal can be used to induce programmed cell death.

3. Assessment of Neuroprotection:

-

Cell Viability Assays:

-

MTT/MTS Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

-

-

Apoptosis Assays:

-

Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3/7.

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

-

Oxidative Stress Assays:

-

ROS Measurement: Using fluorescent probes like DCFDA to quantify intracellular reactive oxygen species.

-

Glutathione (GSH) Assay: Measures the levels of this key intracellular antioxidant.

-

Workflow Example:

References

- 1. Nicotinamide and Nicotinoyl-Gamma-Aminobutyric Acid as Neuroprotective Agents Against Type 1 Diabetes-Induced Nervous System Impairments in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulatory effects of vitamin B3 and its derivative on the levels of apoptotic and vascular regulators and cytoskeletal proteins in diabetic rat brain as signs of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cerebrovascular Effects of Picamilon: A Technical Whitepaper on Cerebral Blood Flow and Vasodilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon (nicotinoyl-gamma-aminobutyric acid) is a synthetic nootropic agent developed in the Soviet Union, created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA). Its unique structure allows it to cross the blood-brain barrier, where it is thought to hydrolyze into its constituent molecules, exerting their respective physiological effects. This technical guide provides an in-depth analysis of this compound's effects on cerebral blood flow and vasodilation, summarizing available data, detailing experimental methodologies, and illustrating the proposed signaling pathways. While much of the primary research was conducted in Russia and full-text translations with complete quantitative data are not widely available, this paper synthesizes the existing literature to provide a comprehensive overview for research and drug development professionals.

Introduction

Cerebral blood flow (CBF) is a critical factor in maintaining neuronal health and cognitive function, delivering essential oxygen and nutrients while removing metabolic waste. Pharmacological modulation of CBF is a key area of interest for the treatment of various cerebrovascular and neurodegenerative disorders. This compound has been reported to be an effective vasodilator that increases cerebral blood flow.[1] This document aims to consolidate the scientific understanding of the mechanisms underlying this compound's effects on the cerebrovascular system.

The primary hypothesis for this compound's mechanism of action is its function as a prodrug. After crossing the blood-brain barrier, it is hydrolyzed into GABA and niacin.[2][3] The vasodilatory properties of niacin are well-documented, and GABA has also been shown to have effects on the cerebrovascular system.

Effects on Cerebral Hemodynamics: Quantitative Data

Direct quantitative data from human clinical trials on this compound's effects on cerebral blood flow are not extensively detailed in publicly available English-language literature. However, abstracts from Russian clinical studies provide qualitative and some quantitative insights into its effects on cerebral hemodynamics.

| Parameter | Reported Effect of this compound | Study Population | Notes |

| Linear Velocity of Blood Flow | Increased[4] | Patients with chronic cerebral ischemia[4] | Specific percentage increases are not detailed in available abstracts. |

| Resistance Index | Reduced[4] | Patients with chronic cerebral ischemia[4] | Indicates vasodilation and reduced vascular resistance. |

| Intima-Media Complex Thickness | Reduced[4] | Patients with chronic cerebral ischemia[4] | Suggests potential long-term positive effects on vascular health. |

| Asymmetric Dimethylarginine (ADMA) Levels | Significantly Reduced[4][5] | Patients with chronic cerebral ischemia[4][5] | ADMA is an endogenous inhibitor of nitric oxide synthase. Its reduction suggests an increase in nitric oxide (NO) bioavailability, a key vasodilator. |

Proposed Mechanisms of Action and Signaling Pathways

The vasodilatory effects of this compound are believed to be mediated by the combined actions of its hydrolysis products: niacin and GABA.

Niacin-Mediated Vasodilation

Niacin is a known vasodilator, and its effects are primarily attributed to two distinct signaling pathways:

-

GPR109A Receptor-Prostaglandin Pathway: Niacin binds to the G-protein coupled receptor GPR109A (also known as HCA2) on Langerhans cells and keratinocytes. This activation leads to the release of arachidonic acid and subsequent synthesis of prostaglandins, primarily prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[6]

Figure 1: Niacin-GPR109A-Prostaglandin Vasodilation Pathway.

-

TRPV1 Channel Activation: Niacin can directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel from the intracellular side.[1][7][8][9] This activation lowers the heat activation threshold of the channel, causing it to open at physiological temperatures, leading to an influx of calcium ions and subsequent vasodilation.[1][7][8][9]

Figure 2: Niacin-TRPV1 Channel Vasodilation Pathway.

GABA-Mediated Vasodilation

GABA is the primary inhibitory neurotransmitter in the central nervous system, but it also has effects on the vasculature. Its vasodilatory action is thought to be mediated through both GABA-A and GABA-B receptors on cerebrovascular endothelial cells.

-

GABA Receptor Activation and Nitric Oxide Synthase (eNOS) Pathway: Activation of GABA-B receptors on endothelial cells can lead to an increase in intracellular calcium ([Ca²⁺]i).[10] This increase in calcium, along with other signaling cascades, can activate endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[10]

Figure 3: GABA-Mediated Vasodilation Pathway.

Synergistic Effect via ADMA Reduction

Clinical studies on this compound have reported a significant reduction in the levels of asymmetric dimethylarginine (ADMA).[4][5] ADMA is an endogenous competitive inhibitor of nitric oxide synthase (NOS). By reducing ADMA levels, this compound may increase the activity of eNOS, leading to greater NO production and enhanced vasodilation. This represents a synergistic mechanism by which both the niacin and GABA components could contribute to increased cerebral blood flow.

Figure 4: this compound's Effect on the ADMA-NO Pathway.

Experimental Protocols

The following are generalized descriptions of experimental protocols used in studies assessing the effects of this compound and its components on cerebral blood flow.

Human Clinical Trials (Based on Russian Study Abstracts)

-

Objective: To evaluate the efficacy and safety of this compound in patients with chronic cerebral ischemia.[4]

-

Study Design: Open-label, non-randomized or randomized clinical trials.[4]

-

Participants: Patients diagnosed with chronic cerebral ischemia.[4]

-

Intervention:

-

Primary Outcome Measures:

-

Workflow:

Figure 5: Generalized Workflow of a this compound Clinical Trial.

Transcranial Doppler (TCD) Ultrasonography

-

Principle: A non-invasive technique that uses ultrasound waves to measure the velocity of blood flow in the major cerebral arteries.

-

Procedure: A probe is placed on the scalp over acoustic windows (thinner areas of the skull) to insonate the target arteries (e.g., middle cerebral artery, anterior cerebral artery). The device detects the Doppler shift in the frequency of the reflected ultrasound waves, which is proportional to the blood flow velocity.

-

Key Parameters Measured:

-

Peak Systolic Velocity (PSV): The maximum velocity of blood flow during systole.

-

End-Diastolic Velocity (EDV): The blood flow velocity at the end of diastole.

-

Mean Flow Velocity (MFV): The average velocity over the cardiac cycle.

-

Pulsatility Index (PI): (PSV - EDV) / MFV, reflects distal cerebrovascular resistance.

-

Resistance Index (RI): (PSV - EDV) / PSV, another measure of distal resistance.

-

Discussion and Future Directions

The available evidence strongly suggests that this compound enhances cerebral blood flow through vasodilation. The proposed mechanism, involving hydrolysis into niacin and GABA, is supported by the known vasodilatory properties of these individual components. The finding that this compound reduces ADMA levels provides a compelling additional mechanism for its cerebrovascular effects by enhancing the bioavailability of nitric oxide.

However, there are notable gaps in the existing literature. The lack of publicly available, full-text, peer-reviewed English translations of the original Russian clinical trials limits a detailed quantitative analysis of this compound's efficacy. Future research should aim to:

-

Conduct rigorous, double-blind, placebo-controlled clinical trials in diverse populations to quantify the effects of this compound on cerebral blood flow using modern neuroimaging techniques (e.g., ASL-MRI, PET).

-

Further elucidate the precise signaling pathways activated by this compound as a whole molecule versus its metabolites in the cerebrovascular endothelium.

-

Investigate the dose-response relationship between this compound administration and changes in cerebral hemodynamic parameters.

Conclusion

This compound demonstrates significant potential as a cerebrovascular-enhancing agent. Its multifaceted mechanism of action, leveraging the vasodilatory properties of both niacin and GABA, as well as its ability to modulate the nitric oxide pathway via ADMA reduction, makes it a compound of considerable interest for the development of therapies for conditions associated with compromised cerebral blood flow. Further research is warranted to fully quantify its effects and to translate these findings into clinical applications.

References

- 1. Nicotinic Acid Activates the Capsaicin Receptor TRPV1 – A Potential Mechanism for Cutaneous Flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doppler Trans-Cranial Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Transcranial Doppler Ultrasonography and Cerebral Blood Flow Measurement (Chapter 51) - Gupta and Gelb's Essentials of Neuroanesthesia and Neurointensive Care [cambridge.org]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. GABAB Receptors Expressed in Human Aortic Endothelial Cells Mediate Intracellular Calcium Concentration Regulation and Endothelial Nitric Oxide Synthase Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

The GABAergic Activity of Picamilon Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picamilon (N-nicotinoyl-γ-aminobutyric acid) is a synthetic compound developed with the aim of enhancing the central nervous system (CNS) activity of γ-aminobutyric acid (GABA) by improving its blood-brain barrier (BBB) penetration.[1][2] The predominant mechanism of action attributed to this compound is its function as a prodrug. Following administration, it is believed to cross the BBB and subsequently hydrolyze into its constituent molecules: GABA and niacin.[1][3][4][5][6] The GABAergic effects of this compound are therefore primarily, if not exclusively, mediated by its metabolite, GABA. This guide provides an in-depth analysis of the GABAergic activity of this compound's metabolites, supported by available scientific evidence, and details the experimental protocols necessary to investigate these effects.

The Prodrug Hypothesis: Indirect GABAergic Action

The core concept behind this compound's design is to overcome the poor BBB permeability of GABA. By chemically bonding GABA with niacin (nicotinic acid), the resulting molecule, this compound, is rendered more lipophilic, facilitating its transport into the brain.[6] Once in the CNS, enzymatic hydrolysis is thought to cleave the amide bond, releasing GABA and niacin. The liberated GABA is then free to interact with its native receptors, primarily GABA-A and GABA-B, to exert its inhibitory effects.

A recent comprehensive screening study published in 2023 systematically evaluated the activity of this compound itself at 50 distinct biological targets, including GABA receptors. The study concluded that this compound exhibited weak or no binding to these targets at a concentration of 10 μM, strongly suggesting that the parent compound is pharmacologically inactive at these sites.[2][7][8] This finding lends significant weight to the prodrug hypothesis, indicating that the observed GABAergic effects are not due to direct action of this compound but rather the activity of its GABA metabolite.

Quantitative Data Summary

The available quantitative data on the direct GABAergic activity of this compound is sparse and largely points towards inactivity. The primary GABAergic effects are attributed to its hydrolysis product, GABA.

| Compound | Target | Assay Type | Result | Interpretation |

| This compound | 50 Biological Targets (including GABA receptors) | In vitro binding/activity assays | Weak or no binding/activity at 10 μM[2][7][8] | This compound is likely inactive at these targets. |

| GABA (metabolite) | GABA-A Receptor | Radioligand Binding (IC50) | ~22 nM ([³H]Muscimol binding) | High affinity for the GABA-A receptor. |

| GABA (metabolite) | GABA-B Receptor | Radioligand Binding (IC50) | ~54 nM ([³H]Baclofen binding) | High affinity for the GABA-B receptor. |

| This compound | Cerebrovascular response in rats | In vivo blood flow measurement | Effect not blocked by bicuculline, but reduced by picrotoxin.[9][10] | Suggests a complex mechanism for cerebrovascular effects, possibly involving GABA receptor-mediated chloride channel activity but not the classic GABA binding site. |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the binding affinity of test compounds to the GABA-A receptor.

4.1.1 Materials

-

Rat brain tissue (cortex or whole brain)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Muscimol (a potent GABA-A agonist)

-

Non-specific binding control: Unlabeled GABA (10 mM)

-

Test compounds (e.g., this compound, GABA)

-

Scintillation fluid and vials

-

Filtration apparatus and glass fiber filters

4.1.2 Membrane Preparation

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in ice-cold binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

4.1.3 Binding Assay

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled GABA, 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of test compound at various concentrations, 50 µL of [³H]Muscimol, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters, followed by three washes with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

4.1.4 Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures GABA-evoked currents in cultured neurons to assess the functional activity of GABAergic compounds.

4.2.1 Materials

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

External solution (ACSF): Containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4.

-

Internal solution: Containing KCl or CsCl, MgCl₂, EGTA, HEPES, and ATP-Mg, pH 7.2.

-

Test compounds (GABA, this compound)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes for patch electrodes.

4.2.2 Recording Procedure

-

Prepare patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Obtain a gigaseal on a neuron and establish a whole-cell recording configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply GABA or the test compound via a puffer pipette or a rapid perfusion system.

-

Record the resulting inward currents (GABA-A receptor-mediated Cl⁻ influx).

-

Wash out the compound and allow the cell to recover before the next application.

4.2.3 Data Analysis

-

Measure the peak amplitude of the GABA-evoked currents.

-

Construct dose-response curves by plotting the normalized current amplitude against the log concentration of the agonist to determine the EC50.

-

For antagonists, co-apply with a fixed concentration of GABA to determine the IC50.

In Vivo Microdialysis for Brain GABA Measurement

This protocol allows for the in vivo measurement of extracellular GABA levels in the brain of a freely moving animal following this compound administration.[11][12]

4.3.1 Materials

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with fluorescence detection for GABA analysis

-

Artificial cerebrospinal fluid (aCSF)

-

Test animal (e.g., rat)

4.3.2 Surgical and Microdialysis Procedure

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60 minutes.

-

Administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples at regular intervals.

4.3.3 Sample Analysis

-

Analyze the collected dialysate samples for GABA concentrations using HPLC with pre-column derivatization and fluorescence detection.

-

Quantify the changes in extracellular GABA levels over time compared to the baseline.

Behavioral Assays for Anxiolytic Activity

4.4.1 Elevated Plus Maze (EPM) The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][13][14][15][16]

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

-

Administer the test compound (e.g., this compound) or vehicle to the animals.

-

Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

4.4.2 Open Field Test (OFT) The OFT assesses locomotor activity and anxiety-like behavior.[3][17][18][19][20]

-

The apparatus is a square arena with walls.

-

Administer the test compound or vehicle.

-

Place the animal in the center of the open field and allow it to explore for a set period.

-

Track the animal's movement using a video recording system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

An increase in the time spent in the center of the arena is considered an anxiolytic-like effect.

Visualizations

Caption: Proposed metabolic pathway and mechanism of action of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - both a tranquiliser and a stimulant - Brain nutrition - Nutranews [nutranews.org]

- 5. This compound For Anxiety - Nootropics Zone [nootropicszone.com]

- 6. troscriptions.com [troscriptions.com]

- 7. This compound, a γ-aminobutyric acid (GABA) analogue and marketed nootropic, is inactive against 50 biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Gabaergic mechanism of cerebrovascular and neuroprotective effects of afobazole and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. anilocus.com [anilocus.com]

- 18. Open field test for mice [protocols.io]

- 19. MPD: JaxCC1: project protocol [phenome.jax.org]

- 20. behaviorcloud.com [behaviorcloud.com]

Recent Studies on Picamilon's Direct Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Picamilon Demonstrates No Significant Direct Receptor Binding Affinity

A pivotal 2023 study by Santillo and Sprando, published in Basic & Clinical Pharmacology & Toxicology, investigated the direct binding affinity of this compound against a comprehensive panel of 50 biological targets. The study concluded that this compound exhibits weak or no binding activity at a concentration of 10 μM.[1] This finding strongly supports the long-standing hypothesis that this compound functions as a prodrug. It is designed to cross the blood-brain barrier (BBB) intact, after which it is hydrolyzed into its constituent molecules: γ-aminobutyric acid (GABA) and niacin.[1] The observed pharmacological effects of this compound are therefore likely attributable to the combined actions of GABA and niacin within the central nervous system, rather than direct interaction of the parent molecule with specific receptors.

Quantitative Data on Receptor and Target Screening

Below is a representative table of targets commonly included in such safety pharmacology screens. The results for this compound, as reported by Santillo and Sprando, would show minimal percentage of inhibition for these targets.

Table 1: Representative Panel of Biological Targets for Safety Pharmacology Screening

| Target Family | Specific Target | Reported this compound Interaction (at 10 µM) |

| GPCRs | Adenosine A2A | Weak to no binding/inhibition |

| Adrenergic alpha1A, alpha2A, beta1, beta2 | Weak to no binding/inhibition | |

| Cannabinoid CB1, CB2 | Weak to no binding/inhibition | |

| Cholecystokinin CCK1 (CCKA) | Weak to no binding/inhibition | |

| Dopamine D1, D2S | Weak to no binding/inhibition | |

| Endothelin ETA | Weak to no binding/inhibition | |

| Histamine H1, H2 | Weak to no binding/inhibition | |

| Muscarinic M1, M2, M3 | Weak to no binding/inhibition | |

| Opioid delta2 (DOP), kappa (KOP), mu (MOP) | Weak to no binding/inhibition | |

| Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B | Weak to no binding/inhibition | |

| Vasopressin V1a | Weak to no binding/inhibition | |

| Transporters | Dopamine Transporter (DAT) | Weak to no binding/inhibition |

| Norepinephrine Transporter (NET) | Weak to no binding/inhibition | |

| Serotonin Transporter (SERT) | Weak to no binding/inhibition | |

| Ion Channels | GABA-A (Benzodiazepine site) | Weak to no binding/inhibition |

| NMDA Receptor | Weak to no binding/inhibition | |

| Nicotinic Acetylcholine Receptor (α4β2) | Weak to no binding/inhibition | |

| Serotonin 5-HT3 | Weak to no binding/inhibition | |

| L-type Calcium Channel (Dihydropyridine site) | Weak to no binding/inhibition | |

| hERG Potassium Channel | Weak to no binding/inhibition | |

| Voltage-gated Potassium Channel (Kv) | Weak to no binding/inhibition | |

| Voltage-gated Sodium Channel (Site 2) | Weak to no binding/inhibition | |

| Nuclear Receptors | Androgen Receptor (AR) | Weak to no binding/inhibition |

| Glucocorticoid Receptor (GR) | Weak to no binding/inhibition | |

| Kinases | Lck Kinase | Weak to no binding/inhibition |

| Other Enzymes | Acetylcholinesterase (AChE) | Weak to no binding/inhibition |

| Cyclooxygenase-1 (COX-1) | Weak to no binding/inhibition | |

| Cyclooxygenase-2 (COX-2) | Weak to no binding/inhibition | |

| Monoamine Oxidase A (MAO-A) | Weak to no binding/inhibition | |

| Phosphodiesterase 3A (PDE3A) | Weak to no binding/inhibition | |

| Phosphodiesterase 4D2 (PDE4D2) | Weak to no binding/inhibition |

This table is representative of a standard safety screening panel, such as the Eurofins SafetyScreen44, and is intended to illustrate the types of targets against which this compound was found to be inactive.[2][3][4]

Experimental Protocols

In Vitro Receptor Binding Assay (Radioligand Displacement Assay)

This is a standard method to determine the binding affinity of a test compound for a specific receptor.

-

Objective: To determine if this compound competes with a known radiolabeled ligand for binding to a specific receptor target.

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A specific radioligand with high affinity for the target receptor (e.g., [³H]-GABA for GABA receptors).

-

Test compound (this compound).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

A constant concentration of the radioligand and cell membrane preparation are incubated in the presence of varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

-

In Vitro Blood-Brain Barrier (BBB) Transport Assay

This assay is used to assess the ability of a compound to cross the blood-brain barrier. A common in vitro model utilizes a co-culture of brain capillary endothelial cells and astrocytes.

-

Objective: To quantify the permeability of this compound across an in vitro model of the BBB.

-

Materials:

-

Transwell inserts with a microporous membrane.

-

Primary brain capillary endothelial cells.

-

Primary astrocytes.

-

Cell culture medium.

-

Test compound (this compound).

-

A marker for paracellular transport (e.g., Lucifer yellow or a fluorescently labeled dextran).

-

-

Procedure:

-

Brain capillary endothelial cells are seeded on the apical (luminal) side of the Transwell insert, and astrocytes are cultured on the basal (abluminal) side.

-

The co-culture is maintained until a confluent monolayer with tight junctions is formed, which is typically assessed by measuring the transendothelial electrical resistance (TEER).

-

The test compound (this compound) is added to the apical chamber.

-

At various time points, samples are taken from the basal chamber and the concentration of this compound is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

The permeability coefficient (Papp) is calculated to determine the rate of transport across the endothelial cell monolayer.

-

Enzymatic Hydrolysis Assay

This assay is designed to measure the breakdown of this compound into GABA and niacin in a biological matrix.

-

Objective: To determine the rate and extent of this compound hydrolysis in brain tissue.

-

Materials:

-

Brain homogenate from a suitable animal model (e.g., rat or mouse).

-

Test compound (this compound).

-

Reaction buffer.

-

A method to stop the enzymatic reaction (e.g., addition of a strong acid or organic solvent).

-

Analytical instrumentation to quantify this compound, GABA, and niacin (e.g., HPLC or LC-MS/MS).

-

-

Procedure:

-

This compound is incubated with the brain homogenate at a physiological temperature (e.g., 37°C).

-

Aliquots of the reaction mixture are taken at different time points.

-

The enzymatic reaction in each aliquot is stopped.

-

The concentrations of the remaining this compound and the newly formed GABA and niacin are measured.

-

The rate of hydrolysis is calculated from the disappearance of the parent compound and the appearance of its metabolites over time.

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed prodrug mechanism of this compound.

Experimental Workflow for a Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement assay.

References

An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Picamilon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picamilon, a synthetic conjugate of γ-aminobutyric acid (GABA) and niacin (nicotinic acid), was developed with the rationale of enhancing the brain penetration of GABA.[1][2] While it is widely accepted that this compound traverses the blood-brain barrier (BBB) and subsequently hydrolyzes to its parent compounds, the precise cellular uptake and transport mechanisms remain largely uncharacterized in publicly available literature.[3][4] A recent study from 2023 indicated that this compound itself is biologically inactive against a panel of 50 receptors, ion channels, enzymes, and transporters, reinforcing the hypothesis that its pharmacological effects are attributable to GABA and niacin following its hydrolysis in the central nervous system.[5][6] This guide synthesizes the current understanding of this compound's transport, details the known mechanisms for its constituent molecules, and proposes a comprehensive suite of experimental protocols to rigorously elucidate its transport pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier.[3] this compound (N-nicotinoyl-GABA) was designed as a prodrug to overcome this limitation, leveraging the transport of niacin to facilitate GABA's entry into the brain.[3][7] Once across the BBB, it is believed to be hydrolyzed, releasing GABA and niacin.[2][8] This guide provides a detailed overview of the putative transport mechanisms and a methodological framework for their experimental validation.

Pharmacokinetics and Metabolism

Available data on this compound's pharmacokinetics are summarized below. The compound exhibits linear pharmacokinetics and is primarily excreted renally along with its metabolites.[2][4]

| Parameter | Value | Species | Reference |

| Bioavailability | 50% - 88% | Not Specified | [2] |

| Half-life (t½) | 1 - 2 hours | Not Specified | [2] |

| Plasma Concentration | 500 - 3000 µg/L | Human | [2] |

| Excretion | Up to 79% (parent & metabolites) | Not Specified | [2] |

Proposed Cellular Uptake and Transport Mechanisms

The prevailing hypothesis is that the niacin moiety of this compound engages with endogenous transport systems, enabling the entire molecule to cross cellular barriers, including the intestinal epithelium and the blood-brain barrier. The exact transporters involved have not been definitively identified for this compound.

Intestinal Absorption

The intestinal absorption of this compound is a prerequisite for its systemic availability. While direct studies on this compound are lacking, the transport of its constituent, nicotinic acid, is known to be carrier-mediated.[9][10][11] It is plausible that this compound utilizes a similar pathway.

Blood-Brain Barrier Transport

The key feature of this compound is its ability to cross the BBB.[4] This is likely facilitated by a carrier-mediated transport system that recognizes the nicotinoyl portion of the molecule. Potential candidates for this transport include monocarboxylate transporters (MCTs) or other nutrient transporters that are highly expressed at the BBB.[12][13]

Detailed Experimental Protocols for Mechanistic Elucidation

To definitively characterize the cellular uptake and transport of this compound, a series of in vitro and in situ experiments are necessary.

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

This assay assesses the transport of this compound across a model of the human intestinal epithelium.

Methodology:

-